molecular formula C24H34N2O4S2 B5953566 2,5-dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine

2,5-dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine

Cat. No.: B5953566
M. Wt: 478.7 g/mol
InChI Key: IJUCHNGOZJCDNB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine is an organic compound with the molecular formula C24H34N2O4S2. It is characterized by its piperazine core, which is substituted with two methyl groups at positions 2 and 5, and two sulfonyl groups attached to 4-propylphenyl groups at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine typically involves the reaction of 2,5-dimethylpiperazine with 4-propylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine is not well-documented. based on its structure, it is likely to interact with biological targets through its piperazine core and sulfonyl groups. These interactions may involve binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine is unique due to the presence of both methyl and sulfonyl groups on the piperazine ring. This combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,5-dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O4S2/c1-5-7-21-9-13-23(14-10-21)31(27,28)25-17-20(4)26(18-19(25)3)32(29,30)24-15-11-22(8-6-2)12-16-24/h9-16,19-20H,5-8,17-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUCHNGOZJCDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CC(N(CC2C)S(=O)(=O)C3=CC=C(C=C3)CCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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